molecular formula C18H22N6O2 B3456368 8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3456368
M. Wt: 354.4 g/mol
InChI Key: MNSJEWPYCPUTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a unique chemical that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C25H35N7O3 and a molecular weight of 481.603 .

Mechanism of Action

8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390 acts as a competitive antagonist at dopamine D1 receptors. It binds to the receptor and blocks the binding of dopamine, which prevents the activation of the receptor. This leads to a decrease in the activity of dopamine D1 receptor signaling pathways.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D1 receptor signaling pathway, which can lead to a decrease in the release of dopamine and a decrease in the activity of downstream signaling pathways. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390 in lab experiments is its high selectivity for dopamine D1 receptors. This allows researchers to specifically study the effects of dopamine D1 receptor activation without interference from other receptors. However, one limitation is that this compound 23390 is a competitive antagonist, which means it only partially blocks dopamine binding to the receptor. This can make it difficult to fully block dopamine D1 receptor signaling pathways.

Future Directions

There are a number of future directions for research using 8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390. One area of research is to study the effects of dopamine D1 receptor activation on various physiological and behavioral processes. Another area of research is to study the effects of this compound 23390 on other neurotransmitter systems, such as the serotonin system. Additionally, there is a need for further research to develop more selective dopamine D1 receptor antagonists that can fully block dopamine D1 receptor signaling pathways.

Scientific Research Applications

8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390 has been extensively used in scientific research to study the role of dopamine in the brain. It is a selective dopamine D1 receptor antagonist, which means it binds specifically to dopamine D1 receptors and blocks their activity. This allows researchers to study the effects of dopamine D1 receptor activation on various physiological and behavioral processes.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)19-17(20-15)24-10-8-23(9-11-24)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJEWPYCPUTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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